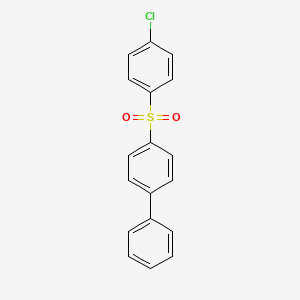

4-(4'-Chlorobenzenesulphonyl)biphenyl

Description

4-(4'-Chlorobenzenesulphonyl)biphenyl, also known as 4-(4-chlorophenyl)benzenesulfonyl chloride (IUPAC name), is a biphenyl derivative with a sulfonyl chloride group at the 4-position of one benzene ring and a chlorine substituent at the 4'-position of the adjacent ring. Its molecular formula is C₁₂H₈Cl₂O₂S (InChI Key: NWYUSJMIHFIMTA-UHFFFAOYSA-N), and it serves as a key intermediate in synthesizing pharmaceuticals, polymers, and macrocyclic compounds due to its reactive sulfonyl chloride moiety .

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO2S/c19-16-8-12-18(13-9-16)22(20,21)17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLJEOCABMCPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348082 | |

| Record name | 4-(4'-chlorobenzenesulphonyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30787-28-1 | |

| Record name | 4-(4'-chlorobenzenesulphonyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-CHLORO-BENZENESULFONYL)-BIPHENYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4’-Chlorobenzenesulphonyl)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives .

Industrial Production Methods

Industrial production of 4-(4’-Chlorobenzenesulphonyl)biphenyl may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4’-Chlorobenzenesulphonyl)biphenyl can undergo various chemical reactions, including:

Substitution Reactions: The chlorobenzenesulphonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The biphenyl core can be subjected to oxidation and reduction reactions, leading to the formation of different functionalized biphenyl derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

Solvents: Common solvents include toluene, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted biphenyl derivatives, while oxidation reactions can produce biphenyl quinones .

Scientific Research Applications

Synthetic Chemistry

This compound is a versatile reagent in organic synthesis, particularly for the preparation of sulfonamide derivatives. These derivatives are crucial in the development of pharmaceutical agents.

- Key Reactions : It facilitates the formation of various organic compounds through nucleophilic substitution reactions.

- Example : The synthesis of sulfonamides from amines and sulfonyl chlorides demonstrates its utility in creating biologically active molecules.

Pharmaceutical Development

4-(4'-Chlorobenzenesulphonyl)biphenyl plays a pivotal role in drug discovery and development.

- Anti-inflammatory Agents : It is utilized in the synthesis of compounds that exhibit anti-inflammatory properties, essential for treating conditions such as arthritis.

- Antibacterial Agents : The compound aids in developing new antibacterial drugs, enhancing the efficacy of existing medications by modifying their chemical structures.

| Application Area | Specific Use Cases |

|---|---|

| Anti-inflammatory Drugs | Synthesis of novel sulfonamide derivatives |

| Antibacterial Drugs | Enhancing activity of existing antibiotics |

Material Science

In material science, this compound contributes to the production of specialty polymers and resins.

- Thermal Stability : It enhances the thermal stability and chemical resistance of materials.

- Applications : Used in coatings and adhesives that require high performance under extreme conditions.

Analytical Chemistry

This compound serves as an intermediate in analytical chemistry.

- Standard Preparation : It is essential for preparing analytical standards used in various detection methods.

- Quantification Methods : The compound aids in developing methods for quantifying substances in complex mixtures.

Case Studies and Research Findings

Several studies highlight the applications and benefits of this compound:

- Study on Sulfonamide Derivatives : Research indicated that sulfonamide derivatives synthesized using this compound exhibited significant biological activity against various pathogens, showcasing its importance in medicinal chemistry .

- Material Properties Enhancement : A study demonstrated that incorporating this compound into polymer matrices significantly improved their thermal and mechanical properties, making them suitable for advanced applications .

- Analytical Method Development : The compound was used as a key intermediate for developing new analytical methods for detecting environmental pollutants, highlighting its versatility beyond traditional applications .

Mechanism of Action

The mechanism of action of 4-(4’-Chlorobenzenesulphonyl)biphenyl involves its interaction with specific molecular targets. The biphenyl core can interact with various enzymes and receptors, modulating their activity. The chlorobenzenesulphonyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Macrocyclic Bis-sulfonyl Derivatives

Compound : 2,3,4,5.4'-Bis(4"-chlorobenzenesulfonyl)biphenyl (Macrocyclic Dimer 2)

- Structure : A macrocycle containing two biphenyl units, each functionalized with 4"-chlorobenzenesulfonyl groups.

- Molecular Formula : C₆₀H₄₀S₄O₁₂ .

- Properties: Melting Point: 515°C (significantly higher than the monomer due to rigid macrocyclic structure). Stability: Enhanced thermal stability, suitable for high-performance polymers.

- Applications : Precursor for poly(ether-sulfone) synthesis via fluoride-initiated ring-opening polymerization .

Key Differences :

- The macrocyclic structure introduces steric constraints and higher molecular weight, altering thermal properties and reactivity compared to the monomeric 4-(4'-chlorobenzenesulphonyl)biphenyl .

4-Benzoylbiphenyl

Compound: (Biphenyl-4-yl)(phenyl)methanone

- Structure : Biphenyl with a ketone group at the 4-position instead of sulfonyl chloride.

- Molecular Formula : C₁₉H₁₄O .

- Properties :

- Dihedral Angles: 8.0° between biphenyl rings (more planar than sulfonyl derivatives).

- Photochemical Activity: Exhibits phosphorescence and triplet-state reactivity.

- Applications : Used in luminescence studies, spectrophotometric analysis, and as a photodecomposition product in aqueous solutions .

Key Differences :

4-(4'-Chlorobenzyloxy)-biphenyl Derivatives

Compound : Thioureido derivatives with 4-(4'-chlorobenzyloxy)-biphenyl groups

- Structure : Biphenyl core with a chlorobenzyloxy linker and thioureido functional group.

- Molecular Formula : Example compound (10): C₃₀H₂₅ClN₂O₂S₂ (estimated) .

- Properties :

- Selectivity: IC₅₀ = 12 nM for MMP-12 inhibition, with 41-fold selectivity over MMP-1.

- Solubility: Improved water solubility due to thioureido group.

- Applications : Selective matrix metalloproteinase (MMP) inhibitors for therapeutic use .

Key Differences :

- The benzyloxy linker and thioureido group enhance target selectivity and solubility, contrasting with the monomer’s role as a synthetic building block .

Sulfonamide Derivatives

Compound : 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

- Structure : Biphenyl with a sulfonamide group and pyrazole ring.

- Molecular Formula : C₁₆H₁₄ClN₃O₂S .

- Properties :

- Reactivity: Sulfonamide group participates in hydrogen bonding, enhancing enzyme inhibition.

- Melting Point: 284°C (lower than the sulfonyl chloride due to reduced crystallinity).

- Applications: Potential use in antifungal or anti-inflammatory drug development .

Key Differences :

- Sulfonamide’s hydrogen-bonding capability and pyrazole substituent enable biological activity, unlike the monomer’s synthetic utility .

Pharmacologically Active Biphenyl Derivatives

Compound : ABT-737 (Bcl-2 inhibitor)

- Structure : Complex biphenyl-containing pharmacophore with a 4′-chlorophenyl group.

- Molecular Formula : C₄₂H₄₅ClN₆O₅S₂ .

- Properties :

- Molecular Weight: 813.43 g/mol (significantly larger than this compound).

- Bioactivity: Targets Bcl-2 family proteins to induce apoptosis in cancer cells.

- Applications : Anticancer therapeutic agent .

Key Differences :

- Incorporation into a larger pharmacophore introduces multifunctional groups, enabling specific biological targeting .

Key Findings

- Substituent Effects : Sulfonyl chloride groups enhance reactivity for polymerization or intermediate synthesis, while ketones or sulfonamides shift utility to photochemical or biological applications.

- Structural Complexity : Macrocyclic and pharmacophoric derivatives exhibit higher thermal stability or bioactivity but require more complex synthesis.

- Selectivity : Functionalization with groups like thioureido or benzyloxy improves target specificity in therapeutic contexts .

Q & A

Basic: What synthetic methodologies are most effective for preparing 4-(4'-Chlorobenzenesulphonyl)biphenyl, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound derivatives typically involves nucleophilic aromatic substitution or coupling reactions. Key methodologies include:

- Catalytic conditions : Using KCO in DMAc under nitrogen atmosphere for sulfonylation reactions, achieving yields >95% with gradient chromatography purification .

- Chlorination routes : Reaction with chlorine gas (Cl) in glacial acetic acid (AcOH) to introduce chlorophenyl groups, though this may require careful control to avoid over-chlorination .

- Safety considerations : Avoid anhydrous AlCl for Friedel-Crafts reactions due to potential side reactions (e.g., ring chlorination) .

Critical factors : Solvent polarity (DMAc vs. chloroform), catalyst choice, and inert atmosphere significantly impact purity. For macrocyclic derivatives, slow addition of reagents and precise stoichiometry are essential to minimize oligomerization .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity and purity. For example, the absence of proton signals near δ 7.5 ppm indicates successful sulfonylation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., CHSO for macrocyclic derivatives) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.0° for biphenyl residues) and confirms stereochemistry .

- Thermal Analysis : Melting points (e.g., 515°C for macrocycles) assess crystallinity and stability .

Best practices : Combine NMR with IR spectroscopy to detect sulfonyl (S=O) stretches (~1350 cm) and verify functional group integrity .

Basic: What safety protocols should be followed when handling this compound analogs?

Answer:

- Toxicity : Structurally related sulfones exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles) and work in a fume hood .

- Reactivity : Sulfonyl chlorides (e.g., biphenyl-4-sulfonyl chloride) are moisture-sensitive; store under nitrogen at 2–8°C .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid direct contact with skin or eyes .

Documentation : Refer to Safety Data Sheets (SDS) for 4-Chlorophenyl phenyl sulfone (CAS 80-00-2) as a proxy for hazard classification .

Advanced: How can computational chemistry aid in predicting the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. For example, sulfonyl groups lower LUMO levels, enhancing electron-accepting capacity .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMAc) to optimize reaction conditions for macrocyclization .

- ODMR studies : Model triplet-state energy levels for applications in luminescent materials, as demonstrated for biphenyl ketone analogs .

Validation : Cross-reference computational results with experimental UV-Vis and fluorescence spectra to refine parameters .

Advanced: How can researchers resolve contradictions in reported crystallographic or spectral data for this compound?

Answer:

- Data normalization : Ensure consistent measurement conditions (e.g., solvent, temperature) for NMR comparisons. Anhydrous solvents prevent peak broadening .

- Crystallographic refinement : Merge Friedel pairs and apply riding models for H-atom placement to reduce R-factor discrepancies .

- Statistical analysis : Use multivariate regression to identify outliers in reported melting points or reaction yields .

Case study : Discrepancies in dihedral angles (e.g., 8.0° vs. 51.74° in biphenyl derivatives) may arise from crystal packing effects; use Hirshfeld surface analysis to assess intermolecular forces .

Advanced: What experimental design strategies mitigate challenges in studying sulfonylated biphenyls in cross-coupling reactions?

Answer:

- Catalyst screening : Test Pd(OAc) or CuI for Suzuki-Miyaura coupling, balancing reactivity and side-product formation .

- Protecting groups : Temporarily block sulfonyl groups with tert-butyl esters to prevent undesired nucleophilic attack .

- In situ monitoring : Use HPLC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

Example : In Stille couplings, replace SnCl with milder agents (e.g., ZnCl) to preserve sulfonyl functionality .

Advanced: What are emerging applications of this compound in materials science?

Answer:

- Supramolecular chemistry : Macrocyclic derivatives (e.g., CHSO) form host-guest complexes for sensor development .

- Polymer additives : Enhance thermal stability in polycarbonates via sulfone incorporation (decomposition >300°C) .

- Optoelectronics : Coordinate with rare-earth ions (e.g., Eu) to design phosphorescent materials .

Research gaps : Explore photocatalytic activity under UV irradiation, leveraging the compound’s extended π-conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.